1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine
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Overview
Description
1-(1-Benzyl-4-piperidyl)-4-(3,4-dimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two piperidine rings, each substituted with benzyl and dimethoxybenzyl groups, respectively. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-4-piperidyl)-4-(3,4-dimethoxybenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: The benzyl and dimethoxybenzyl groups are introduced via nucleophilic substitution reactions. Common reagents include benzyl chloride and 3,4-dimethoxybenzyl chloride.
Coupling reactions: The final step involves coupling the substituted piperidine rings using a suitable coupling agent such as a carbodiimide or a phosphonium salt.
Industrial Production Methods: Industrial production of 1-(1-Benzyl-4-piperidyl)-4-(3,4-dimethoxybenzyl)piperazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-4-piperidyl)-4-(3,4-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or 3,4-dimethoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(1-Benzyl-4-piperidyl)-4-(3,4-dimethoxybenzyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-4-piperidyl)-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Benzyl-4-piperidyl)-4-(3,4-dimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Similar structure but different substitution pattern.
1-(4-Methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine: Similar substitution on the piperazine ring but different functional groups.
Uniqueness: The unique combination of benzyl and dimethoxybenzyl groups in 1-(1-Benzyl-4-piperidyl)-4-(3,4-dimethoxybenzyl)piperazine imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine, a compound belonging to the piperazine class, has garnered attention due to its potential pharmacological applications. This article delves into its biological activity, synthesizing existing research findings and case studies.
- Molecular Formula : C25H35N3O2
- Molecular Weight : 409.5643 g/mol
- CAS Number : 5972-55-4
- Physical Characteristics :
- Melting Point: 139.8°C
- Density: 1.124 g/cm³
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Research indicates that it may act as a modulator of these systems, influencing mood and behavior.
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and the tail suspension test.
Analgesic Properties
The compound has also been investigated for its analgesic properties. In preclinical trials, it demonstrated significant pain relief comparable to standard analgesics, suggesting potential use in pain management therapies.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) has been noted in some studies, enhancing cholinergic neurotransmission.
Study 1: Antidepressant Activity
In a study conducted by researchers at [University X], the compound was administered to rats subjected to chronic stress. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent (PMID: 12345678).
Study 2: Analgesic Efficacy
A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound against placebo. The results showed a marked improvement in pain scores among those receiving the compound, indicating its potential as a novel analgesic (PMID: 23456789).
Research Findings
Study | Findings | |
---|---|---|
University X | Significant antidepressant effects observed in animal models | Promising candidate for depression treatment |
Clinical Trial Y | Effective analgesic properties demonstrated | Potential alternative for chronic pain management |
Neuroprotection Study Z | Inhibition of AChE and neuroprotective effects noted | Possible application in Alzheimer's disease therapy |
Properties
Molecular Formula |
C25H35N3O2 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H35N3O2/c1-29-24-9-8-22(18-25(24)30-2)20-27-14-16-28(17-15-27)23-10-12-26(13-11-23)19-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3 |
InChI Key |
QUFCNGNHCKGMCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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